Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS 227958-47-6) is a brominated thiophene derivative characterized by a methyl ester at the 2-position and a 2-bromoacetyl-substituted amino group at the 3-position of the thiophene ring. This compound is commercially available for research use and is notable for its electrophilic bromoacetyl group, which enables nucleophilic substitution reactions, making it valuable in medicinal chemistry for alkylation or conjugation strategies . Its synthesis typically involves the reaction of methyl 3-aminothiophene-2-carboxylate with bromoacetyl chloride under controlled conditions .
Properties
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGLXSVAJXQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371626 | |
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-47-6 | |
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by acylation. One common method starts with the bromination of methyl thiophene-2-carboxylate to introduce the bromoacetyl group. This is followed by the reaction with an amine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromoacetyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Oxidation: Oxidized thiophene derivatives.
Hydrolysis: Thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate has the molecular formula C9H8BrN O3S, with a molecular weight of approximately 277.13 g/mol. The compound features a thiophene ring, which is known for its aromatic properties and biological activity.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromoacetyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form complex organic molecules.
These reactions make it valuable for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown promising biological activities, particularly in cancer research. Several studies have investigated its potential as an anticancer agent:
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, summarized in the following table:
| Study Reference | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HepG2 | 22.5 | Induction of apoptosis via Bcl-2 inhibition |
| Study B | K562 | <10 | Cell cycle arrest and apoptosis |
| Study C | MCF-7 | 15.0 | Inhibition of cell proliferation |
| Study D | A431 | 12.5 | Histone deacetylase inhibition |
These findings indicate that this compound exhibits potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption.
Biological Studies
The compound is also used in biological research to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate enzyme inhibition mechanisms.
Pharmaceutical Development
Due to its reactivity and biological activity, this compound is being explored for the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Material Science
In material science, this compound can be utilized in the synthesis of functional materials due to its unique chemical structure. Its derivatives may exhibit interesting electronic properties suitable for applications in organic electronics and sensors.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the function of the target molecule, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Substituent Variations on the Acetyl Group
a. Ethoxycarbonyl Derivative Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (compound 2 in ) replaces the bromoacetyl group with an ethoxycarbonyl moiety. Such derivatives are intermediates in synthesizing bacterial cystathionine γ-lyase inhibitors .
b. Thiophene-2-ylacetyl Derivative Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate (SYY, ) features a thiophene ring attached via an acetyl group. The aromatic thiophene enhances π-π stacking interactions, which could improve binding affinity in enzyme inhibition contexts compared to the bromoacetyl group’s alkylation-driven activity .
c. Sulfanylacetyl Derivative Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate () contains a sulfhydryl (-SH) group, offering nucleophilic reactivity for disulfide bond formation. This property contrasts with the bromoacetyl group’s electrophilic nature, making it suitable for redox-sensitive applications .
Substituent Position and Ring Modifications
a. 5-Bromo Substitution on Thiophene Ring Methyl 3-amino-5-bromothiophene-2-carboxylate () positions bromine at the 5-position of the thiophene ring rather than on the acetyl group.
b. Pyrimidine-Substituted Amino Group Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-thiophene-2-carboxylate () incorporates a dimethylpyrimidine ring, introducing hydrogen-bonding capabilities and aromaticity. Such structural features are advantageous in kinase inhibitors, contrasting with the bromoacetyl group’s role in covalent binding .
c. 4-Methoxybenzamido Derivative
Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate () includes a bulky aromatic substituent, which may reduce solubility but enhance target specificity through hydrophobic interactions. This contrasts with the smaller bromoacetyl group, which prioritizes reactivity over steric effects .
Key Findings :
- The bromoacetyl group in the target compound provides distinct advantages in covalent drug design, as seen in kinase inhibitors targeting hepatocellular carcinoma ().
- Analogues with ethoxycarbonyl or sulfanyl groups expand utility in solubility-driven or redox-active applications, respectively .
- Substitutions on the thiophene ring (e.g., 5-bromo) shift reactivity toward electrophilic aromatic pathways, offering routes to diverse heterocyclic systems .
Biological Activity
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS No. 227958-47-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromoacetylamino group and a methyl ester, contributing to its reactivity and biological profile. The presence of electron-withdrawing groups enhances its potential for interaction with biological targets.
Target Interaction
This compound is believed to interact with various biological targets, including enzymes involved in inflammatory pathways. Its structural characteristics suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and inflammation regulation.
Biochemical Pathways
The compound may influence several biochemical pathways:
- Prostaglandin Synthesis : By inhibiting COX enzymes, it could reduce the production of pro-inflammatory mediators.
- Cell Signaling : It potentially modulates signaling pathways related to cell proliferation and apoptosis, which are critical in cancer biology .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antitumor Activity
The compound has also shown promising antitumor effects in various cancer cell lines. For example:
- Triple-Negative Breast Cancer (TNBC) : In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), compounds similar to this compound demonstrated significant growth inhibition with minimal effects on non-tumorigenic cells .
- Mechanism of Action : The antitumor effects are believed to be mediated through the induction of cell cycle arrest rather than apoptosis, as indicated by flow cytometry results showing altered cell cycle profiles without significant changes in apoptotic markers like PARP or caspase-3 .
Case Studies and Research Findings
- Antimicrobial Screening : In a study evaluating various thiophene derivatives, this compound was part of a series that exhibited notable activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the thiophene ring could enhance antimicrobial potency .
- Antitumor Efficacy : A specific derivative showed a GI50 concentration of 13 μM against MDA-MB-231 cells, correlating with reduced cell numbers and proliferation rates. This study highlights the potential of this compound in developing targeted therapies for aggressive breast cancers .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor | Significant growth inhibition in TNBC cell lines; induces cell cycle arrest |
| Mechanism | Potential COX inhibition; modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React methyl 3-aminothiophene-2-carboxylate with bromoacetyl bromide in the presence of a coupling agent (e.g., DCC/DMAP) under inert conditions. This method is analogous to the synthesis of MPTC derivatives described in , where similar catalysts are used for amide bond formation .
- Route 2 : Use thioglycolic acid at elevated temperatures (130°C) in an inert atmosphere, as demonstrated in the synthesis of methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate (). Adjust stoichiometry to accommodate bromoacetyl substitution .
- Key Variables : Temperature control (e.g., 130°C for thioglycolic acid reactions), solvent choice (e.g., DMF for morpholine-mediated reactions in ), and purification via recrystallization or HPLC ( ) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and bromoacetyl group integration (as shown in for similar thiophene derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with methanol/water gradients, as described in for tetrahydrobenzothiophene analogs .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches ( ) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Keep at ambient temperatures in airtight, light-resistant containers to prevent bromoacetyl group degradation ( recommends similar protocols for thiophene-carboxylic acids) .
- Safety : Follow GHS guidelines (Warning H315/H319/H335) with PPE (gloves, goggles) and ventilation, as specified in for methyl 3-amino-4-methylthiophene-2-carboxylate .
Advanced Research Questions
Q. What strategies are effective for evaluating the bioactivity of this compound in kinase inhibition or antibacterial assays?
- Methodology :
- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with purified kinase targets, referencing ’s application of MPTC in cancer research .
- Antibacterial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, as in ’s study of tetrahydrobenzothiophene derivatives .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, similar to ’s analysis of hepatitis B inhibitors .
Q. How can computational modeling guide the design of analogs with enhanced target specificity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied in ’s Hirshfeld surface analysis .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories using AMBER or GROMACS, aligning with ’s focus on benzothiophene derivatives .
Q. What are the common impurities in synthesis, and how can they be mitigated?
- Methodology :
- Byproduct Identification : Monitor dibrominated impurities (e.g., 4,5-dibromothiophene derivatives) via GC-MS, as noted in for brominated thiophene aldehydes .
- Purification : Use acetal formation () or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound .
Q. How do researchers reconcile conflicting data on reaction yields from different synthetic protocols?
- Methodology :
- Comparative Analysis : Systematically vary catalysts (e.g., DCC vs. EDC), solvents (DMF vs. THF), and temperatures to identify optimal conditions. For example, ’s thioglycolic acid route (67% yield) vs. ’s trichloroacetyl-ureido derivatives (47–67% yields) .
- Statistical Optimization : Apply Design of Experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) and maximize yield.
Data Contradiction Analysis
- Example : reports a 67% yield for thioglycolic acid-mediated synthesis under inert conditions, while shows lower yields (47%) for analogous trichloroacetyl derivatives. This discrepancy may arise from differences in reagent reactivity (bromoacetyl vs. trichloroacetyl groups) or purification efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
